Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Overview
Description
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H6BrN3O2. It is a derivative of pyrrolo[2,3-D]pyrimidine, a heterocyclic compound that has gained significant interest in medicinal chemistry due to its potential biological activities .
Mechanism of Action
Target of Action
“Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” is a nitrogen heterocyclic compound that primarily targets CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to alterations in cell cycle progression, potentially leading to the induction of apoptosis within certain cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway. By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, which can lead to cell death in rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The compound’s effectiveness against its target suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of the compound’s action is significant inhibition of cell growth in certain cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound could have potential therapeutic applications in the treatment of certain types of cancer .
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, it interacts with proteins involved in DNA replication and repair, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to inhibit cell proliferation by arresting the cell cycle at the G1 phase . This inhibition is achieved through the downregulation of CDK activity and the subsequent decrease in phosphorylation of retinoblastoma protein (Rb). Furthermore, the compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, preventing ATP from accessing the site and thus inhibiting kinase activity . This inhibition leads to a cascade of downstream effects, including the suppression of cell cycle progression and induction of apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy may decrease over time, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and immunosuppression have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the compound’s metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization within cells can influence its activity and efficacy, with higher concentrations observed in the nucleus and cytoplasm .
Subcellular Localization
This compound is primarily localized in the nucleus and cytoplasm of cells . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The compound’s activity is influenced by its localization, with nuclear accumulation leading to enhanced inhibition of DNA replication and repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves the bromination of pyrrolo[2,3-D]pyrimidine derivatives followed by esterification. One common method involves the reaction of 5-bromo-7H-pyrrolo[2,3-D]pyrimidine with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminopyrrolo[2,3-D]pyrimidine derivative .
Scientific Research Applications
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways involved in cancer and other diseases.
Chemical Biology: It serves as a probe to study biological processes and molecular interactions.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine: Similar structure but with a methyl group instead of a carboxylate ester.
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-5-4(9)2-10-7(5)12-3-11-6/h2-3H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGQYLHNPGFXMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156737 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401156737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-47-1 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401156737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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